5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
The compound “5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrazole ring and an oxadiazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and oxadiazole rings. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and oxadiazole rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole and oxadiazole rings could potentially undergo various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazole and oxadiazole rings could affect its solubility, stability, and reactivity .Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with a wide range of targets, including enzymes, receptors, and ion channels .
Mode of Action
It’s worth noting that pyrazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of physiological and pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
For instance, compounds with similar structures have been synthesized in a solvent-free environment, suggesting good solubility .
Result of Action
Pyrazole derivatives have been associated with a wide range of physiological and pharmacological activities, including anti-inflammatory, antitumor, antidiabetic, and antiviral effects . This suggests that the compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-3-2-4(10-11)5-8-9-6(7)12-5/h2-3H,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNCBUKNTQAFCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670536 | |
Record name | 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204297-91-5 | |
Record name | 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.